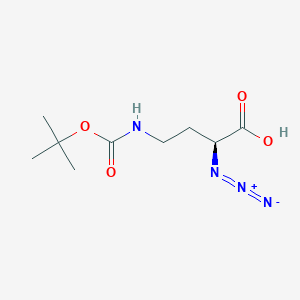
N3-L-Dab(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N3-L-Dab(Boc)-OH” is a click chemistry reagent containing an azide group . It can be used for various biochemical research .
Molecular Structure Analysis
The molecular weight of “this compound” is 244.25 . The molecular formula is C9H16N4O4 . The SMILES representation is CC©©OC(NCCC@@H=O)N=[N+]=[N-])=O .Chemical Reactions Analysis
“this compound” is a click chemistry reagent containing an azide group . It can be used for various biochemical research .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 244.25 . The molecular formula is C9H16N4O4 . The SMILES representation is CC©©OC(NCCC@@H=O)N=[N+]=[N-])=O . It is recommended to store the product under the conditions recommended in the Certificate of Analysis .Relevant Papers The paper “Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization” by Frederik Müggenburg, et al. is mentioned in relation to "this compound" .
Aplicaciones Científicas De Investigación
Photocatalytic Applications : N-doped (BiO)2CO3 hollow nanoplates microspheres, similar in composition to N3-L-Dab(Boc)-OH, have been synthesized and shown to be highly effective and durable photocatalysts under visible light. These materials have been used for air cleaning, specifically for the photocatalytic removal of nitrogen oxide (NO) in air (Dong et al., 2013). Another study focused on the novel synthesis of N-doped (BiO)(2)CO(3) hierarchical microspheres, which exhibited excellent visible light photocatalytic activity and stability (Dong et al., 2012).
Fuel Cell Development : Compounds like ammonia-borane, which are structurally related to this compound, have been proposed as a source of hydrogen for fuel cells. Research into a new fuel cell using aqueous ammonia-borane as fuel has demonstrated potential in this area (Xin-bo Zhang et al., 2007).
Nitrogen Reduction Reaction (NRR) Catalysts : Boron-based catalysts, which have a compositional similarity to this compound, have been explored for the nitrogen reduction reaction, offering an alternative to the traditional Haber-Bosch process for ammonia production. Such catalysts have shown significant potential in energy efficiency and selectivity against hydrogen evolution reaction (Chuangwei Liu et al., 2019).
Ammonia Synthesis and Storage : Ammonia-borane, which has structural elements in common with this compound, is a promising molecule for chemical hydrogen storage applications, particularly for transportation applications due to its potential to meet stringent gravimetric and volumetric hydrogen storage capacity targets (F. Stephens et al., 2007).
Photocatalytic Degradation of Organic Pollutants : Research has shown that nitrogen-doped Bi2O2CO3 nanosheets, which are related to this compound, have a synergistic effect of oxygen vacancy and nitrogen doping, enhancing the photocatalytic activity for the degradation of organic pollutants (Yafei Zhang et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
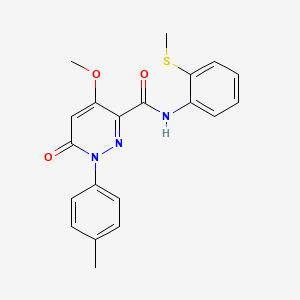
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
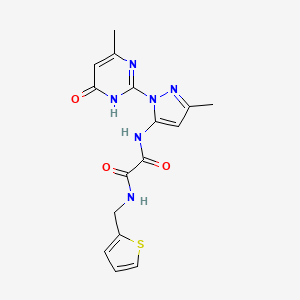



![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)

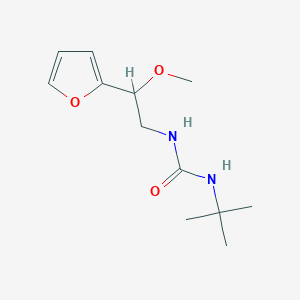
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
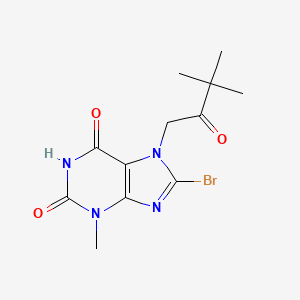
![[(2-Phenylethyl)carbamoyl]methyl 2,6-difluorobenzoate](/img/structure/B2650248.png)
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
